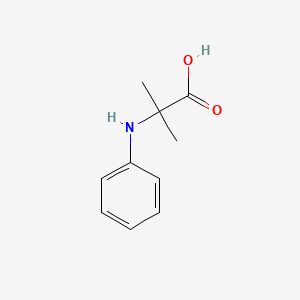

2-methyl-N-phenylAlanine

説明

Significance of Non-Canonical Amino Acids in Peptide and Protein Design

The use of ncAAs is a powerful strategy in enzyme engineering and the development of novel biocatalysts. chimia.ch Their incorporation can lead to proteins with tailored properties for applications such as protein conjugation, labeling, and immobilization. chimia.ch By expanding the genetic code, researchers can introduce new functional groups into proteins, enabling the study of protein structure and function in ways not possible with standard amino acids alone. encyclopedia.pubacs.org This has been instrumental in gaining mechanistic insights into enzyme function and creating powerful biological catalysts. chimia.ch The introduction of ncAAs can confer resistance to enzymatic degradation, a crucial factor in the development of peptide-based drugs. smolecule.com

The Influence of α-Methylation on Amino Acid and Peptide Structure and Function

The replacement of the α-hydrogen atom with a methyl group, known as α-methylation, is another powerful tool for modifying amino acids. This structural change introduces steric hindrance that restricts the conformational freedom of the peptide bond. researchgate.net Notably, α-methylated amino acids are strong inducers of helical structures in peptides. nih.govnih.gov The presence of the geminal methyl group on the α-carbon favors the formation of helices by promoting hydrogen bonding within the peptide backbone. nih.gov Beyond influencing secondary structure, α-methylation significantly enhances a peptide's resistance to proteolysis by digestive enzymes and serum proteases. nih.govnih.gov While α-aminoisobutyric acid (Aib), an α-methylated form of alanine (B10760859), is well-known for promoting helical structures, the incorporation of other α-methylated amino acids, like α-methyl-l-phenylalanine, can favor the formation of β-sheets due to the bulkiness of their side chains. acs.org This highlights the nuanced impact of α-methylation depending on the specific amino acid.

Contextualizing N-Phenylated α-Methylphenylalanine within Modified Amino Acid Chemistry

2-methyl-N-phenylalanine is a non-proteinogenic amino acid that combines the structural features of both N-substitution and α-methylation. ontosight.ai It is a derivative of the essential amino acid phenylalanine, featuring a methyl group on the alpha-carbon and a phenyl group on the nitrogen atom. smolecule.com This dual modification imparts unique chemical and biological properties that distinguish it from its parent compound. The N-phenyl group restricts the backbone's flexibility, favoring specific secondary structures, while the α-methyl group provides steric bulk and resistance to enzymatic breakdown. smolecule.com The synthesis of such doubly modified amino acids allows for the systematic exploration of how these combined structural constraints influence peptide conformation and function, making them valuable tools in the rational design of novel peptidomimetics and therapeutic agents.

Physicochemical Properties of 2-methyl-N-phenylalanine

| Property | Value | Source |

| Molecular Formula | C10H13NO2 | smolecule.comontosight.ai |

| Molecular Weight | 179.22 g/mol | ontosight.ai |

| IUPAC Name | (2S)-2-(methylamino)-3-phenylpropanoic acid | nih.gov |

Related Amino Acid Derivatives

| Compound Name | Key Feature(s) |

| Phenylalanine | The parent essential amino acid. wikipedia.org |

| N-methyl-L-phenylalanine | A derivative with a methyl group on the alpha-amino function. nih.gov |

| α-Aminoisobutyric acid (Aib) | An α-methylated amino acid known to strongly promote helical structures. acs.org |

| N-Fmoc-2-methyl-L-phenylalanine | A form of 2-methyl-L-phenylalanine with an Fmoc protecting group, used in solid-phase peptide synthesis. peptide.comchemimpex.com |

Structure

3D Structure

特性

IUPAC Name |

2-anilino-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,9(12)13)11-8-6-4-3-5-7-8/h3-7,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCYMDCQKGJWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506619 | |

| Record name | 2-Methyl-N-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59081-61-7 | |

| Record name | 2-Methyl-N-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-N-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for N Phenylated α Methylphenylalanine and Its Derivatives

Chemo-Enzymatic Approaches to N-Substituted α-Methylamino Acids

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral N-substituted α-amino acids. manchester.ac.uk These approaches often operate under mild conditions and can offer high enantioselectivity.

Reductive Amination Methodologies for N-Phenyl Incorporation

Chemo-enzymatic reductive amination is a prominent strategy for the asymmetric synthesis of N-substituted α-amino acids. This method typically involves the enzymatic reduction of a pre-formed or in situ-generated imine, which is derived from an α-keto acid and an amine.

Imine reductases (IREDs) have been successfully employed for the enantioselective synthesis of N-substituted α-amino esters through the direct reductive coupling of α-ketoesters and amines. manchester.ac.uknih.gov This biocatalytic approach allows for the production of both (R)- and (S)-enantiomers with high conversion rates and excellent enantioselectivity. nih.gov The process is scalable, demonstrating its utility for preparative synthesis. nih.gov While many natural enzymes are limited to simple primary amines like methylamine, engineered IREDs from metagenomic sources have shown broader substrate scope, accommodating various amines and α-ketoesters. manchester.ac.uknih.gov

The general reaction scheme involves the condensation of an α-keto acid, such as phenylpyruvic acid, with an amine, like aniline, to form an imine, which is then asymmetrically reduced by the IRED using a cofactor, typically NAD(P)H. manchester.ac.uk

Table 1: Performance of Selected Imine Reductases (IREDs) in Reductive Amination This table is illustrative and based on typical performance data for IREDs.

| Enzyme Variant | α-Ketoester Substrate | Amine Substrate | Conversion (%) | Enantiomeric Excess (ee %) |

| IRED-1 | Ethyl benzoylformate | Aniline | >99 | 98 (S) |

| IRED-2 | Ethyl pyruvate | Benzylamine | 95 | >99 (R) |

| IRED-3 | Ethyl 3-phenylpyruvate | Aniline | 92 | 96 (S) |

Enzymatic Synthesis with Engineered Dehydrogenases for N-Alkylation

Engineered dehydrogenases represent another significant advancement in the enzymatic synthesis of N-alkylated amino acids. researchgate.net These enzymes, including N-methyl-L-amino acid dehydrogenase (NMAADH) and engineered variants of other dehydrogenases, can catalyze the reductive amination of α-oxo acids with alkylamines. researchgate.netresearchgate.net

For instance, research has shown that specific mutations in the active site of reductases can alter their substrate specificity and improve catalytic efficiency for non-natural reactions. nih.gov A notable example is the engineering of Δ-1-piperideine-2-carboxylate reductase (DpkA) from Pseudomonas putida. While the wild-type enzyme prefers pyruvate, mutants have been developed with enhanced catalytic efficiency for phenylpyruvate, enabling the production of N-methylphenylalanine through reductive methylamination. nih.gov This strategy has been successfully implemented in whole-cell biotransformations using engineered Corynebacterium glutamicum, which was modified to overproduce the phenylpyruvate precursor and express the engineered dehydrogenase. nih.govnih.gov

The creation of novel amine dehydrogenases (AmDHs) from existing amino acid dehydrogenases (AADHs) through protein engineering is a key strategy. acs.org By identifying and mutating key residues in the active site, scientists can switch the enzyme's substrate preference from α-keto acids and ammonia (B1221849) to ketones and other amines, enabling the synthesis of a broader range of chiral amines. acs.org This directed evolution approach has also been applied to reductive aminases, such as AspRedAm from Aspergillus oryzae, to enhance promiscuous activities like alcohol reduction, showcasing the potential for creating dual-activity enzymes for direct N-alkylation of amines using alcohols. frontiersin.org

Classical Organic Synthesis Routes for α-Methylated N-Substituted Amino Acids

Classical organic synthesis provides a diverse toolkit for constructing complex amino acids like 2-methyl-N-phenylalanine. These methods often rely on the stereocontrolled introduction of substituents onto an amino acid scaffold.

Enantioselective Synthesis of α-Methylphenylalanine Precursors

A critical step in the synthesis is the creation of the chiral α-methylphenylalanine core. Several methodologies have been developed to achieve this with high enantiomeric purity.

One effective method involves the asymmetric alkylation of a chiral nickel(II) complex of a Schiff base derived from glycine (B1666218) or alanine (B10760859). rsc.orgrsc.org For example, a complex formed from (S)-o-[(N-benzylprolyl)amino]benzophenone and alanine can be alkylated with high diastereoselectivity. rsc.org The resulting diastereomeric complexes can be separated chromatographically and then hydrolyzed to yield optically pure (S)-α-methylphenylalanine. rsc.orgrsc.org

Another approach utilizes chiral oxazolidinones as templates. An optically active amino acid like phenylalanine can be converted into a 2-aryl-3-carbobenzyloxyoxazolidinone intermediate. google.com Deprotonation of this intermediate followed by alkylation (e.g., with methyl iodide) introduces the α-methyl group. The stereochemical outcome is directed by the existing chiral center. Subsequent hydrolysis of the oxazolidinone ring and deprotection yields the desired enantiomerically enriched α-methylphenylalanine. google.com

A third strategy employs the diastereoselective alkylation of chiral, non-racemic dianions derived from N-benzoyl alanine esters. nih.gov Using a chiral alcohol like (-)-8-phenylmenthol (B56881) as an auxiliary, the derived dianion can be alkylated with electrophiles such as benzyl (B1604629) bromide. This method provides a direct route to protected α-methyl amino acids with good to excellent diastereoselectivity. nih.gov

Table 2: Comparison of Enantioselective α-Methylation Strategies

| Method | Chiral Auxiliary/Catalyst | Key Intermediate | Typical Diastereomeric Excess (d.e.) |

| Chiral Ni(II) Complex | (S)-N-Benzylproline derivative | Ni(II)-Schiff Base Complex | >80% |

| Oxazolidinone Alkylation | L-Phenylalanine (self-reproduction of chirality) | Oxazolidinone | Varies with conditions |

| Chiral Dianion Alkylation | (-)-8-phenylmenthol | N-Benzoyl Alanine Ester Dianion | 78-88% |

N-Alkylation Strategies for Amino Acid Derivatives

Once the α-methylphenylalanine backbone is established, the N-phenyl group must be introduced. Traditional methods for N-alkylation often involve nucleophilic substitution with alkyl halides, which can suffer from poor selectivity and the formation of undesired byproducts. d-nb.info

More advanced and atom-economic methods have been developed, such as the direct catalytic N-alkylation of amino acid esters with alcohols. A robust ruthenium-catalyzed methodology enables the N-alkylation of α-amino acid esters using alcohols as the alkylating agents, with water as the only byproduct. d-nb.info This "borrowing hydrogen" strategy proceeds with excellent retention of the original stereochemistry at the α-carbon, which is crucial when working with chiral amino acids. d-nb.info The use of specific additives, like diphenylphosphate, has been shown to be critical for enhancing reactivity and selectivity towards the desired mono-alkylation product. d-nb.info

Other N-alkylation approaches include reductive amination, where the amino acid is reacted with an aldehyde (e.g., benzaldehyde) in the presence of a reducing agent, or through the use of protecting groups. monash.eduorganic-chemistry.org For example, an amino acid can be protected with a group like o-nitrobenzenesulfonyl (o-NBS), alkylated, and then deprotected under specific conditions to reveal the N-alkylated product. monash.edu

Multi-Step Conversions from Modified Phenylalanine Building Blocks

Synthesizing 2-methyl-N-phenylalanine can also be achieved through a multi-step sequence starting from L-phenylalanine itself. This approach leverages the readily available chiral pool of natural amino acids.

A representative pathway involves first protecting the amino and carboxyl groups of L-phenylalanine. For instance, N-acylation followed by esterification is common. sci-hub.se The protected phenylalanine is then used as a building block for more complex structures. A key transformation is the conversion to a derivative that facilitates α-methylation. As described previously, forming an oxazolidinone from N-carbobenzyloxy-phenylalanine is a viable route. google.com This heterocyclic intermediate is then methylated at the α-position. Following the methylation step, the oxazolidinone ring is hydrolyzed, and the protecting groups are removed. The final step would be the N-phenylation of the resulting α-methylphenylalanine, which can be accomplished via methods like Buchwald-Hartwig amination or other C-N bond-forming reactions, although this specific sequence for N-phenylation is less commonly detailed than N-alkylation. A more direct, albeit multi-step, functionalization can be seen in syntheses where L-phenylalanine is sequentially modified to build complex ligands, demonstrating the principle of using the basic amino acid structure as a foundation. researchgate.net

Stereochemical Control in Synthesis of Complex Amino Acid Derivatives

The synthesis of complex, non-proteinogenic amino acids such as 2-methyl-N-phenylalanine presents significant stereochemical challenges. The presence of a quaternary chiral center at the α-carbon necessitates precise control over the three-dimensional arrangement of the substituents. Achieving high enantiopurity is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Strategies to achieve this control primarily fall into two categories: the separation of racemic mixtures of chiral intermediates (chiral resolution) and the direct, enantioselective construction of the desired stereocenter using asymmetric catalysis.

Chiral Resolution Techniques for N-Phenylated α-Methylphenylalanine Intermediates

Chiral resolution involves the synthesis of the target molecule or its precursor as a racemic mixture, followed by the separation of the enantiomers. This can be accomplished through various physical, chemical, or biochemical methods.

Classical Chemical Resolution: A long-standing and effective method for resolving racemic carboxylic acids, such as precursors to α-methylphenylalanine, is through the formation of diastereomeric salts. google.com This technique involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts are diastereomers, which possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. google.com After separation, the desired diastereomeric salt is treated with an acid to release the enantiomerically pure carboxylic acid. Common resolving agents for acidic intermediates include naturally occurring alkaloids.

A patent for preparing optically active α-methyl-phenylalanine derivatives describes resolving a racemic α-halo-α-(3,4-disubstitutedbenzyl)-propionic acid, a key intermediate. google.com This process highlights the use of optically active bases to form diastereomeric salts that can be selectively crystallized. google.com

Table 1: Chiral Resolving Agents for Amino Acid Precursors This table is interactive. Click on the headers to sort.

| Resolving Agent | Type | Intermediate Class | Separation Principle |

|---|---|---|---|

| Quinine | Alkaloid Base | Racemic Carboxylic Acids | Diastereomeric Salt Formation |

| Strychnine | Alkaloid Base | Racemic Carboxylic Acids | Diastereomeric Salt Formation |

Enzymatic Resolution: Biocatalytic methods offer high selectivity under mild conditions. Enzymatic kinetic resolution relies on the ability of an enzyme to selectively catalyze a reaction on only one enantiomer of a racemic substrate. For intermediates of α-methylphenylalanine, enzymes like amidases and lipases are particularly useful.

In one approach, a racemic α-methyl phenylalanine amide is treated with an amidase. nih.gov The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-amide) to the corresponding (S)-amino acid, leaving the other enantiomer (the (R)-amide) unreacted. nih.gov The resulting mixture of an acid and an amide can then be easily separated. Similarly, chymotrypsin (B1334515) has been used for the resolution of α-methyl amino esters. jst.go.jp

Table 2: Enzymatic Resolution Methods for α-Methylphenylalanine Intermediates This table is interactive. Click on the headers to sort.

| Enzyme | Substrate Type | Selective Reaction | Products for Separation | Reference |

|---|---|---|---|---|

| Amidase (from M. neoaurum) | Racemic Amide | Hydrolysis of (S)-enantiomer | (S)-Amino Acid & (R)-Amide | nih.gov |

| Chymotrypsin | Racemic Ester | Hydrolysis of one enantiomer | Amino Acid & Unreacted Ester | jst.go.jp |

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The CSP creates a chiral environment where the two enantiomers of an analyte interact differently, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have proven effective for the separation of N-substituted alpha-methyl phenylalanine esters. researchgate.net The choice of mobile phase and the specific structure of the CSP are critical for achieving optimal separation. researchgate.net

Asymmetric Catalysis in α-Methylation and N-Phenylation

Asymmetric catalysis aims to directly synthesize an enantiomerically enriched product from a prochiral substrate using a chiral catalyst. This approach is often more efficient than resolution as it avoids the loss of 50% of the material. For 2-methyl-N-phenylalanine, stereocontrol must be exerted during the C-C bond formation of the α-methylation step and considered during the C-N bond formation of the N-phenylation step.

Asymmetric α-Methylation: The creation of the quaternary stereocenter at the α-position is a critical step. Several strategies have been developed for the asymmetric α-methylation of amino acid precursors.

Chiral Auxiliaries: A common strategy involves the temporary attachment of a chiral auxiliary to the amino acid precursor. The auxiliary directs the methylation to one face of the molecule, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary yields the enantiomerically pure α-methylated amino acid. Evans's oxazolidinones and Myers's pseudoephedrine-based amides are well-known auxiliaries for achieving highly diastereoselective alkylations of enolates derived from amino acids. nih.govresearchgate.net Another approach utilizes chiral oxazinones or imidazolinones derived from amino acids, which can be alkylated with high diastereoselectivity. jst.go.jpnih.gov

Phase-Transfer Catalysis (PTC): Asymmetric phase-transfer catalysis using chiral catalysts, such as derivatives of Cinchona alkaloids, can facilitate the enantioselective alkylation of N-protected glycine derivatives, providing a pathway to various α-alkylated amino acids. uzh.ch

Biocatalysis: Engineered enzymes, such as methyltransferases or threonine aldolases, offer a green and highly selective route. nih.govd-nb.info For instance, a dual biocatalytic system using an engineered S-adenosylmethionine-dependent carbon methyltransferase (CMT) can perform the asymmetric methylation of α-keto acids, which are precursors to α-amino acids. nih.gov

Table 3: Strategies for Asymmetric α-Methylation of Phenylalanine Precursors This table is interactive. Click on the headers to sort.

| Method | Chiral Source | Substrate Example | Key Principle | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Evans's Oxazolidinone | N-Acyl Oxazolidinone | Diastereoselective enolate alkylation | nih.govresearchgate.net |

| Chiral Auxiliary | Schöllkopf Auxiliary | Bislactim Ether | Diastereoselective enolate alkylation | rsc.org |

| Biocatalysis | Threonine Aldolase | Alanine + Benzaldehyde | Enantioselective aldol (B89426) addition | d-nb.info |

Stereocontrol in N-Phenylation: Direct catalytic asymmetric N-phenylation of a pre-existing α-methylated amino acid is not a common strategy. Instead, stereochemical integrity is typically secured before the N-phenylation step. The N-phenylation is usually carried out on an enantiomerically pure α-methylphenylalanine intermediate that has been prepared via resolution or asymmetric synthesis.

Conformational Analysis and Stereochemical Impact of the N Phenylated α Methylphenylalanine Moiety

Influence of N-Phenyl and α-Methyl Groups on Backbone Conformation

The presence of both the α-methyl and N-phenyl groups introduces considerable steric bulk around the peptide backbone, which is the primary determinant of the molecule's preferred three-dimensional structure.

The conformational flexibility of a peptide backbone is largely defined by the rotational freedom around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds. In 2-methyl-N-phenylalanine, this flexibility is severely restricted. The α-methyl group is known to limit the available conformational space, enforcing specific torsional angles. smolecule.com The introduction of this group creates steric clashes that disfavor many of the φ and ψ angles that are accessible to standard amino acids.

The N-phenyl group further exacerbates this steric hindrance. Its bulkiness imposes significant constraints on the φ angle due to potential interactions with both the α-methyl group and the amino acid side chain. This combined steric pressure from both substituents is expected to dramatically reduce the accessible regions on a Ramachandran plot, favoring more rigid and defined conformations. Studies on related compounds, such as those containing β-methylphenylalanine, have shown that steric interactions associated with alkyl substitutions can profoundly bias the topography of peptides. beilstein-journals.org

Intramolecular hydrogen bonds are critical for stabilizing secondary structures like turns and helices in peptides. pnas.org A key feature of the standard peptide bond is the presence of the N-H group, which acts as a hydrogen bond donor. In 2-methyl-N-phenylalanine, the substitution of the amide proton with a phenyl group eliminates this hydrogen bond donor capability at that position.

Spectroscopic and Diffraction Studies for Conformational Elucidation

A combination of spectroscopic and diffraction methods is essential to fully characterize the three-dimensional structure of 2-methyl-N-phenylalanine in both solution and solid states.

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution. For 2-methyl-N-phenylalanine, specific NMR techniques can provide detailed structural insights. The presence of the N-phenyl group, which replaces the amide proton, means that studies of cis/trans isomerization about the peptide bond become crucial. In related N-methylated peptides, NMR spectra often show distinct sets of resonances corresponding to different conformational isomers, indicating slow inversion around the amide C-N bond. tue.nlnih.gov A similar phenomenon would be expected for 2-methyl-N-phenylalanine.

Table 1: Expected ¹H NMR Chemical Shift Ranges for 2-methyl-N-phenylalanine Moieties This table is illustrative, based on data from related N-substituted and α-methylated phenylalanine derivatives. Actual values can vary with solvent and peptide sequence.

| Proton Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Aromatic Protons (Side Chain & N-Phenyl) | 6.8 - 7.5 | Complex multiplet region. Shifts are influenced by ring current effects and conformation. smolecule.com |

| α-CH (if present in adjacent residue) | 4.0 - 5.0 | Position is sensitive to the steric and electronic environment created by the modified residue. |

| α-Methyl Protons | 1.4 - 1.7 | A distinct singlet, with its exact shift indicative of the local conformation. |

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds, which are sensitive to molecular structure and hydrogen bonding. In the context of 2-methyl-N-phenylalanine, IR spectroscopy can confirm key structural features. A defining characteristic in the IR spectrum would be the absence of the Amide A band (typically ~3300 cm⁻¹), which corresponds to the N-H stretching vibration. nih.gov

The frequency of the amide I band (C=O stretch), usually found between 1600 and 1700 cm⁻¹, is particularly informative. mdpi.com A higher frequency is indicative of a free carbonyl group not involved in hydrogen bonding, while a lower frequency suggests its participation as a hydrogen bond acceptor. By analyzing this band, one can infer the hydrogen-bonding status of the carbonyl group within a peptide containing this residue. Studies on related phenylalanine complexes demonstrate that the positions of carbonyl stretching peaks are reliable indicators of their involvement in intermolecular interactions. mdpi.commpg.de

Table 2: Key IR Absorption Frequencies for Characterizing the 2-methyl-N-phenylalanine Moiety

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Interpretation |

|---|---|---|

| Amide A (N-H Stretch) | ~3300 | Absent for the N-phenylated amide bond, confirming substitution. |

| Aromatic C-H Stretch | >3000 | Indicates the presence of the phenyl rings. |

| Aliphatic C-H Stretch | <3000 | Corresponds to the α-methyl and other aliphatic groups. |

| Amide I (C=O Stretch) | 1630 - 1700 | Frequency shifts lower when the C=O group acts as a hydrogen bond acceptor. mdpi.com |

X-ray crystallography provides the most definitive and high-resolution data on the three-dimensional structure of a molecule in its solid, crystalline state. nih.gov This technique can precisely determine bond lengths, bond angles, and the crucial dihedral angles (φ, ψ) that define the backbone conformation. For a molecule like 2-methyl-N-phenylalanine, a crystal structure would offer unambiguous evidence of the conformational constraints imposed by the α-methyl and N-phenyl groups.

Analysis of crystal structures of related N-methylated and sterically hindered dipeptides reveals how molecules pack in the crystal lattice and which specific conformations are adopted to minimize steric strain. researchgate.net It is important to note that the solid-state structure may represent one of several low-energy conformations that could be present in solution. researchgate.net Nevertheless, it provides an essential benchmark for understanding the intrinsic conformational preferences of the molecule.

Table 3: Illustrative Crystallographic Parameters for Phenylalanine-Containing Peptides This table provides typical data obtained from X-ray crystallography of related compounds. researchgate.netunibo.it

| Parameter | Typical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic | Describes the symmetry of the unit cell in the crystal. researchgate.netunibo.it |

| Space Group | P2₁, C2 | Defines the arrangement of molecules within the unit cell. researchgate.netunibo.it |

| Cα-C' Bond Length | ~1.53 Å | Standard single bond length. |

| C'-N Bond Length | ~1.33 Å | Shorter than a single bond, indicating partial double bond character of the peptide bond. |

| N-Cα Bond Length | ~1.47 Å | Standard single bond length. |

Rotational Spectroscopy and Conformational Landscapes

While direct rotational spectroscopy data for 2-methyl-N-phenylalanine is not extensively detailed in the available literature, the analysis of structurally similar molecules, such as N-methyl-2-aminoethanol and 2-methylamino-1-phenylethanol, provides a strong model for the expected findings. frontiersin.org Studies on these related compounds using techniques like Fourier Transform Microwave (FTMW) spectroscopy in a free jet expansion allow for the precise determination of rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants for different conformers. frontiersin.org

For molecules like 2-methylamino-1-phenylethanol, quantum chemical calculations are used to model the conformational space and identify low-energy conformers, which are often stabilized by intramolecular hydrogen bonds, such as an OH···N interaction. frontiersin.org A similar approach for 2-methyl-N-phenylalanine would involve computational modeling to predict the stable rotamers arising from rotation about the C-N and N-C(phenyl) bonds. These theoretical predictions can then be benchmarked against experimental spectroscopic data. smolecule.comfrontiersin.org The analysis would likely reveal distinct conformers characterized by the relative orientations of the phenyl ring, the carboxyl group, and the N-methyl group.

Table 1: Expected Parameters from Rotational Spectroscopy of a 2-methyl-N-phenylalanine Analog (Based on data for N-methyl-2-aminoethanol) frontiersin.org

| Parameter | Description | Typical Data |

| Rotational Constants (A, B, C) | Determine the principal moments of inertia and overall shape of the conformer. | Values in MHz, unique for each conformer. |

| Quartic Centrifugal Distortion Constants | Account for the non-rigidity of the molecule as it rotates. | DJ, DJK, DK, etc. |

| 14N Nuclear Quadrupole Coupling Constants | Provide information about the electronic environment of the nitrogen nucleus. | χaa, χbb, χcc |

| Methyl Internal Rotation Barrier (V3) | The energy barrier for the rotation of the methyl group. | Values in kJ/mol. |

Investigating Cis/Trans Ratios of Peptide Bonds in Derivatives

The incorporation of N-substituted amino acids like 2-methyl-N-phenylalanine into peptides has a profound impact on the conformation of the peptide backbone, particularly concerning the isomerization of the amide (peptide) bond. The N-methylation of an amide nitrogen is known to decrease the energy difference between the cis and trans conformations of the peptide bond, thereby increasing the population of the cis isomer. researchgate.net

This phenomenon has been extensively studied in derivatives of N-methylphenylalanine, a closely related compound. For instance, in vasopressin analogues containing N-methylphenylalanine, 2D NMR spectroscopy has been employed to investigate the cis/trans conformational equilibrium. nih.govnih.gov These studies revealed the presence of multiple distinct sets of proton resonances, indicating that the peptides exist in several conformations in solution due to cis/trans isomerization across the N-methylated peptide bonds. nih.govnih.gov In some cases, four distinct families of conformations were identified: a major species and three minor ones, with the major conformer often containing a cis peptide bond. nih.gov

The ratio of cis to trans isomers is highly dependent on the local environment, including the surrounding amino acid sequence and the solvent. rsc.org Polar solvents tend to favor the formation of cis-isomers. rsc.org The equilibrium can be quantified by integrating the unique proton signals, such as those from the N-methyl group, in NMR spectra. rsc.org For example, studies on other N-methylated peptides have shown that the population of cis-isomers can be significant, sometimes reaching a 1:1 ratio with the trans conformer. researchgate.net The introduction of an N-phenyl group, in addition to the N-methyl group, would further influence this equilibrium through steric and electronic effects, making derivatives of 2-methyl-N-phenylalanine valuable tools for designing peptides with specific conformational constraints.

Table 2: Cis/Trans Isomer Ratios in N-Methylated Peptide Derivatives

| Peptide Derivative Type | Analytical Method | Key Finding | Reference |

| Vasopressin Analogues with N-methylphenylalanine | 2D NMR Spectroscopy | Multiple conformations observed due to cis/trans isomerization. The major species often contains a cis peptide bond. | nih.gov, nih.gov |

| General N-methylated Peptides | NMR Spectroscopy | N-methylation increases the population of cis-amide bonds. The ratio is solvent and sequence dependent. | rsc.org, researchgate.net |

| Proline Mimetic (Acetylindoline-carboxylate) | 1H NMR Spectroscopy | Shows a preference for the cis amide isomer in polar solvents, with a measurable equilibrium constant (Ktrans/cis). | acs.org |

Chemical Reactivity and Derivatization of N Phenylated α Methylphenylalanine

Reactivity of the Carboxyl and Amino Functionalities

The presence of the N-phenyl group and the α-methyl group sterically hinders both the amino and carboxyl groups, which can affect the rates and conditions required for typical amino acid reactions.

The formation of an amide bond involving 2-methyl-N-phenylalanine is a critical step in its incorporation into peptide chains or in the synthesis of its derivatives. Due to the steric hindrance from the α-methyl group and the N-phenyl group, standard peptide coupling conditions may require optimization to achieve high yields. The nucleophilicity of the secondary amine is reduced compared to a primary amine, and the approach to the carboxyl group is also impeded.

Research on the synthesis of dipeptides containing N-methylated amino acids has shown that these modifications can necessitate more forceful coupling reagents or longer reaction times. asianpubs.org For instance, the coupling of Z-Arg(Z)2-OH with N-alkylated phenylalanine tert-butyl esters has been achieved using TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) as a coupling agent with refluxing in DCM, though yields can be moderate and require chromatographic purification. wiley.com The use of phosphonic acid anhydrides, such as T3P®, in the presence of a base like pyridine (B92270) has also been shown to be effective for forming amide bonds with sterically hindered or racemization-prone amino acids. nih.govresearchgate.net

The incorporation of N-methyl amino acids into peptides often leads to increased resistance to enzymatic degradation and can induce specific conformational preferences in the peptide backbone. asianpubs.org It is reasonable to infer that peptides containing 2-methyl-N-phenylalanine would exhibit similar properties.

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Typical Conditions | Applicability to Sterically Hindered Amino Acids | Reference |

| DIC/HATU | Room Temperature | Effective, but may require optimization for highly hindered systems. | smolecule.com |

| TFFH | Reflux in DCM | Shown to be effective for N-alkylated phenylalanine derivatives. | wiley.com |

| T3P® | 0 °C to Room Temperature | Low racemization and effective for hindered couplings. | nih.govresearchgate.net |

| DEPBT | Room Temperature | Used for coupling aromatic carboxylic acids to amines. | nih.gov |

The esterification of 2-methyl-N-phenylalanine can be achieved using standard methods, such as reaction with an alcohol in the presence of an acid catalyst (e.g., HCl or thionyl chloride). cdnsciencepub.com The resulting esters are valuable intermediates for further derivatization or as protected forms of the carboxylic acid.

The kinetics of saponification (alkaline hydrolysis) of amino acid esters are significantly influenced by N-substitution. cdnsciencepub.comresearchgate.netcdnsciencepub.com Studies on the saponification of methyl esters of various N-substituted amino acids have shown that N-methylation typically reduces the rate of hydrolysis compared to the unsubstituted amino acid ester. researchgate.netcdnsciencepub.com This effect is attributed to both steric hindrance and electronic effects. The electron-donating nature of the methyl group can slightly decrease the electrophilicity of the ester carbonyl, while the increased steric bulk hinders the approach of the hydroxide (B78521) nucleophile.

For N-acetylated amino acid esters, the saponification rates are closer to those of the unsubstituted esters, and in some cases, slightly increased. researchgate.netcdnsciencepub.com The behavior of N-phenylalanine esters would be influenced by the electronic effect of the phenyl group. N-methylation of phenylalanine methyl ester leads to a significant decrease in the saponification rate. cdnsciencepub.com The hydrolysis of cationic esters of some amino acids can be faster than their uncharged counterparts. cdnsciencepub.com

Table 2: Relative Saponification Rates of N-Substituted Phenylalanine Methyl Esters

| Compound | Relative Saponification Rate (approximate) | Key Influencing Factors | Reference |

| Phenylalanine methyl ester | 10 | Unhindered primary amine | cdnsciencepub.com |

| N-Methylphenylalanine methyl ester | 1 | Steric hindrance and electronic effect of N-methyl group | cdnsciencepub.com |

| N-Acetylphenylalanine methyl ester | ~8-10 | Electronic effect of acetyl group | cdnsciencepub.comresearchgate.net |

| 2-Methyl-N-phenylalanine methyl ester | Not directly reported, but expected to be low | Combined steric hindrance of α-methyl and N-phenyl groups | Inferred from cdnsciencepub.comresearchgate.net |

Reactivity of the N-Phenyl and α-Methyl Substituents

The N-phenyl and α-methyl groups of 2-methyl-N-phenylalanine are generally less reactive than the primary amino and carboxyl groups. However, they can participate in certain chemical transformations.

The N-phenyl group of 2-methyl-N-phenylalanine is susceptible to electrophilic aromatic substitution reactions. The nitrogen atom, being an activating group, directs incoming electrophiles to the ortho and para positions of the phenyl ring. However, the bulky amino acid moiety can sterically hinder the ortho positions, potentially favoring substitution at the para position.

The functionalization of the aromatic rings of phenylalanine and other aromatic amino acids through C-H activation and other methods has been a subject of interest for creating unnatural amino acids. rsc.orgacs.org For instance, iridium-catalyzed borylation of N-Boc protected phenylalanine methyl esters has been shown to occur with high regioselectivity. acs.org While direct studies on 2-methyl-N-phenylalanine are not prevalent, it is expected that similar transformations could be applied to its N-phenyl ring, allowing for the introduction of various functional groups.

The synthesis of derivatives of 2-methyl-N-phenylalanine requires careful consideration of functional group tolerance and the use of appropriate protecting groups. sigmaaldrich.comorganic-chemistry.orgiris-biotech.denih.gov The amino and carboxyl groups are typically protected during reactions targeting other parts of the molecule. Common N-protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), while the carboxyl group is often protected as an ester (e.g., methyl, ethyl, or tert-butyl ester). organic-chemistry.orgmasterorganicchemistry.com

The choice of protecting groups is crucial for achieving orthogonality, which allows for the selective deprotection of one functional group in the presence of others. sigmaaldrich.comrsc.org For example, the Fmoc group is base-labile, while the Boc group is acid-labile. This allows for a flexible strategy in multi-step syntheses. The 9-phenylfluoren-9-yl (Pf) group is a particularly bulky N-protecting group that has been shown to be highly effective in preventing racemization at the α-carbon during reactions. nih.gov Given the presence of a chiral center in 2-methyl-N-phenylalanine, such a protecting group could be advantageous.

Regioselectivity and Stereoselectivity in Reactions Involving the Modified Amino Acid

The stereochemistry of the α-carbon is a critical aspect of the reactivity of 2-methyl-N-phenylalanine. Reactions involving this chiral center must be controlled to maintain the desired stereoisomeric form. The α-methyl group can influence the conformational preferences of the molecule, which in turn can affect the stereochemical outcome of reactions.

The asymmetric synthesis of α-methylated α-amino acids is a well-established field, often employing chiral auxiliaries or stereoselective alkylation methods to control the configuration of the quaternary carbon center. researchgate.netunirioja.esresearchgate.net For instance, the diastereoselective alkylation of chiral templates derived from other amino acids can be used to introduce the α-methyl group with high stereocontrol. researchgate.net

In reactions where 2-methyl-N-phenylalanine is used as a building block, the existing stereocenter can direct the stereochemical course of subsequent transformations. For example, in the formation of a peptide bond, the chiral environment of 2-methyl-N-phenylalanine can influence the approach of the incoming amino acid, although this effect is generally minor compared to the control exerted by chiral coupling reagents.

The regioselectivity of reactions on the N-phenyl ring, as discussed earlier, is governed by the directing effect of the nitrogen atom, favoring ortho and para substitution. The steric bulk of the amino acid scaffold is expected to enhance the preference for the less hindered para position. researchgate.net

Computational Chemistry and Theoretical Modeling of N Phenylated α Methylphenylalanine

Quantum Mechanical (Ab Initio, DFT) Calculations for Conformational Preferences

Quantum mechanical calculations, including both ab initio methods and Density Functional Theory (DFT), are powerful tools for investigating the intrinsic conformational preferences of molecules like N-phenylated α-methylphenylalanine. These methods provide a detailed understanding of the molecule's potential energy surface and the non-covalent interactions that govern its three-dimensional structure.

Energy minimization studies are fundamental to identifying the most stable conformations of a molecule. For N-phenylated α-methylphenylalanine, these calculations explore the rotational freedom around key dihedral angles to locate low-energy structures. The N-arylation of the peptide backbone introduces significant steric and electronic effects that influence the conformational landscape. exlibrisgroup.com

Theoretical studies on N-arylated peptides have shown that the N-aryl group can restrain the amide bond rotation, leading to a more defined set of preferred conformations compared to their non-arylated counterparts. exlibrisgroup.com This conformational homogeneity is a desirable trait in the design of peptidomimetics with specific secondary structures. researchgate.net For instance, in cyclic peptides, N-arylation has been shown to favor distinct template conformations with features like antiparallel β-sheets and specific peptide turns. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and non-covalent interactions. wikipedia.orguni-rostock.deresearchgate.netwiley-vch.deamercrystalassn.org By identifying bond critical points (BCPs) in the electron density, QTAIM can provide quantitative information about the strength and nature of these interactions. For instance, the presence of a BCP between a hydrogen atom and an electronegative atom is a hallmark of a hydrogen bond. researchgate.net Studies on phenylalanine and its derivatives have utilized QTAIM to investigate intramolecular interactions, such as those involving the amino and carboxyl groups with the phenyl ring. nih.gov

Another powerful technique for visualizing and analyzing non-covalent interactions is the Non-Covalent Interaction (NCI) analysis. NCI plots provide a graphical representation of regions in a molecule where non-covalent interactions are present, color-coded to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions. researchgate.net In the context of 2-methyl-N-phenylalanine, an NCI analysis would be expected to reveal intramolecular hydrogen bonding between the N-H group and the carboxyl oxygen, as well as potential weak interactions involving the phenyl rings.

Cryogenic gas-phase infrared spectroscopy combined with DFT calculations on fluorinated phenylalanine derivatives has provided evidence for strong intramolecular NH+⋯F hydrogen bonds. rsc.org While not a direct analogue, this study highlights the importance of intramolecular hydrogen bonding in stabilizing specific conformers of phenylalanine derivatives.

Molecular Dynamics (MD) Simulations of Peptides Containing N-Phenylated α-Methylphenylalanine

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules, allowing for the exploration of conformational changes and interactions over time. For peptides incorporating N-phenylated α-methylphenylalanine, MD simulations are invaluable for understanding how this modification influences peptide structure, flexibility, and interactions with biological targets. ntu.edu.sgmun.cad-nb.infonih.gov

Studies on N-arylated peptides have demonstrated that this modification can lead to significant conformational changes and the adoption of unique secondary structures, such as β-strands, even in short di- and tripeptides. rsc.org The N-troponylation of peptides, a form of N-arylation, has been shown to influence the formation of supramolecular self-assemblies, including helical and β-sheet structures. rsc.org This suggests that the N-phenyl group in 2-methyl-N-phenylalanine could act as a conformational constraint, predisposing the peptide to adopt specific folds.

MD simulations can be employed to quantify the effect of this modification on peptide flexibility by analyzing the root-mean-square fluctuations (RMSF) of the backbone atoms. It is anticipated that peptides containing N-phenylated α-methylphenylalanine would exhibit reduced RMSF values in the vicinity of the modification, indicating a more rigid and stable structure compared to their unmodified counterparts.

The unique conformational properties imparted by N-phenylated α-methylphenylalanine make it an attractive building block for the design of peptide-based ligands that target specific biological receptors. nih.gov Molecular docking and MD simulations are essential computational tools for predicting and analyzing the binding of these modified peptides to their target proteins. jusst.orgpensoft.netnih.govorientjchem.orgnih.govresearchgate.net

Molecular docking studies can be used to predict the preferred binding orientation of a peptide containing 2-methyl-N-phenylalanine within the active site of a receptor. nih.gov The results of such studies can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. The phenyl group of the N-phenylated residue can participate in favorable aromatic-aromatic or hydrophobic interactions with the receptor, potentially enhancing binding potency. Research on phenylalanine analogs has shown that the aromatic ring plays a major role in binding to receptors. nih.gov Peptides containing phenylalanine often exhibit a higher affinity for cancer cell membranes due to the hydrophobicity contributed by the phenyl ring. mdpi.com

Following docking, MD simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding mode and to explore the dynamics of the interaction. These simulations can reveal conformational changes in both the peptide and the receptor upon binding and provide a more detailed understanding of the binding thermodynamics.

Prediction of Reactivity and Reaction Mechanisms

Computational methods can also be used to predict the reactivity of 2-methyl-N-phenylalanine and to elucidate the mechanisms of reactions in which it may participate. Ab initio and DFT calculations are particularly well-suited for studying reaction pathways and determining the activation energies of chemical transformations. jmolekul.comresearchgate.net

One potential reaction of interest is the intramolecular cyclization of dipeptides containing N-phenylated α-methylphenylalanine. A computational study on the thermally activated cyclization of a linear phenylalanine-alanine dipeptide provided evidence for an irreversible cyclization mechanism. nih.govnih.gov Similar theoretical investigations could be applied to peptides containing 2-methyl-N-phenylalanine to explore their propensity for cyclization and to identify the transition states and intermediates involved in the reaction.

Applications in Peptide and Protein Chemistry Research

Design and Synthesis of Peptidomimetics Incorporating N-Phenylated α-Methylphenylalanine

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The incorporation of 2-methyl-N-phenylalanine into peptide sequences is a key strategy in the design of peptidomimetics. The presence of the α-methyl group and the N-phenyl group introduces significant steric hindrance and alters the electronic properties of the peptide backbone, leading to unique conformational preferences.

One innovative approach involves the use of α-methyl-L-phenylalanine (αF) in a noncovalent stapling strategy to stabilize peptides in an α-helical conformation. researchgate.netnih.govunimelb.edu.au This strategy takes advantage of the α-methyl group and the aromatic phenyl ring to create stable α-helical B-chain mimetics of complex insulin-like peptides, such as human relaxin-3. researchgate.netnih.govunimelb.edu.au These peptidomimetics have shown remarkable stability in serum and are able to fully mimic the biological function of the native peptide. researchgate.netnih.govunimelb.edu.au The synthesis of such peptidomimetics often involves solid-phase peptide synthesis, where the unnatural amino acid is incorporated at specific positions in the peptide chain. nih.gov

Table 1: Examples of Peptidomimetics Incorporating α-Methyl-L-phenylalanine

| Peptidomimetic | Target Peptide | Key Feature | Application | Reference |

| H3B10-27(13/17αF) | Human Relaxin-3 | Noncovalent stapling via α-methyl-L-phenylalanine | Mimics biological function of H3 relaxin, potential drug lead | researchgate.netnih.govunimelb.edu.au |

Enhancing Metabolic Stability and Proteolytic Resistance of Peptides

A major challenge in the therapeutic application of peptides is their rapid degradation by proteases in the body. The incorporation of 2-methyl-N-phenylalanine can significantly enhance the metabolic stability and proteolytic resistance of peptides. rsc.orgmdpi.com The N-phenyl group replaces the amide proton, which is a key recognition element for many proteases, thereby hindering enzymatic cleavage. rsc.org Furthermore, the steric bulk of the α-methyl group can prevent the peptide from adopting the necessary conformation to fit into the active site of proteolytic enzymes. kennesaw.edu

Studies have shown that N-alkylation of amino acids is an effective strategy to confer protease resistance. rsc.org For instance, peptides containing a single N-substituted phenylalanine have demonstrated a lack of degradation when exposed to chymotrypsin (B1334515). rsc.org By systematically modifying the N-alkyl group, the rate of proteolysis can be finely tuned. While N-methylation significantly slows down proteolysis, increasing the steric bulk of the N-alkyl group can sometimes lead to a decrease in the half-life, highlighting the complex interplay of steric and electronic effects. rsc.org

Table 2: Effect of N-Alkylation on Protease Resistance of a Model Pentapeptide

| N-Alkyl Group | Relative Half-Life |

| H (natural) | 1x |

| Methyl | >3x |

| Ethyl | ~2.5x |

| Benzyl (B1604629) (Phenylmethyl) | ~1.5x |

Data derived from studies on alanine-based pentapeptides and elastase digestion. rsc.org

Modulating Conformational Properties of Peptides and Proteins

The incorporation of 2-methyl-N-phenylalanine has profound effects on the conformational properties of peptides and proteins, enabling the design of molecules with specific secondary structures.

The constrained dihedral angles (phi, ψ) imposed by the α-methyl and N-phenyl groups of 2-methyl-N-phenylalanine promote the formation of specific secondary structures. This amino acid can act as a potent inducer of β-turns, which are crucial for the folding and function of many proteins. nih.gov Theoretical studies on model dipeptides have shown that N-methylation can significantly influence the stability of β-turn conformations. nih.gov

The aggregation of peptides into β-sheet structures is a hallmark of several neurodegenerative diseases, including Alzheimer's disease, which is associated with the aggregation of the amyloid-beta (Aβ) peptide. nih.govnih.govresearchgate.netfrontiersin.org The incorporation of N-methylated amino acids, such as 2-methyl-N-phenylalanine, is a promising strategy to prevent this pathological aggregation. nih.govresearchgate.netnih.gov

The N-phenyl group disrupts the hydrogen bonding network required for the formation and stabilization of β-sheets. nih.gov By replacing a backbone NH group with an N-phenyl group, the peptide can still bind to one face of an aggregating peptide but is unable to participate in the hydrogen bonding on the other face, effectively "capping" the growing fibril and inhibiting further aggregation. researchgate.net Studies on peptides derived from the Aβ sequence have shown that the introduction of N-methyl-phenylalanine at specific positions can effectively inhibit Aβ aggregation and reduce its cytotoxicity. nih.govnih.gov

Protein Engineering and Site-Specific Incorporation of Non-Natural Amino Acids

The ability to incorporate non-natural amino acids like 2-methyl-N-phenylalanine at specific sites within a protein opens up exciting possibilities for protein engineering. This is typically achieved through the use of an expanded genetic code, where a unique codon (often an amber stop codon) is reassigned to encode the unnatural amino acid. nih.govsigmaaldrich.comresearchgate.net This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and does not cross-react with the endogenous cellular machinery. nih.gov

The site-specific incorporation of 2-methyl-N-phenylalanine allows for the precise modification of protein structure and function. For example, it can be used to introduce conformational constraints, enhance stability, or create novel binding sites. This powerful tool enables researchers to probe the relationship between protein structure and function with unprecedented detail and to design proteins with novel properties. While protocols for the incorporation of various phenylalanine derivatives have been established, the specific incorporation of 2-methyl-N-phenylalanine presents a frontier for further research. nih.govsigmaaldrich.com

Development of Novel Peptide-Based Catalysts and Functional Materials

The unique chemical properties of 2-methyl-N-phenylalanine can be harnessed to develop novel peptide-based catalysts and functional materials. The introduction of this modified amino acid into a peptide sequence can create a specific microenvironment that facilitates chemical reactions. For instance, phenylalanine-derived trifluoromethyl ketones have been incorporated into peptides to create catalysts for oxidation reactions. nih.gov The peptide scaffold provides a chiral environment that can influence the stereoselectivity of the reaction.

In the realm of functional materials, peptides containing 2-methyl-N-phenylalanine can self-assemble into well-defined nanostructures. The conformational constraints imposed by this amino acid can direct the self-assembly process, leading to the formation of nanotubes, nanofibers, or other ordered structures with potential applications in nanotechnology and materials science. nih.gov

Biological and Biomedical Research Applications

Impact on Biological Systems through Structural Mimicry

The biological effects of phenylalanine analogs are largely derived from their ability to mimic the natural amino acid, L-phenylalanine. α-Methyl-L-phenylalanine, for instance, is a synthetic amino acid that is structurally analogous to phenylalanine but features an additional methyl group on the alpha-carbon. wikipedia.org This modification allows it to be recognized by biological machinery that normally interacts with phenylalanine, such as enzymes and transport proteins, while its altered structure can lead to different downstream effects.

By acting as a molecular mimic, α-methyl-L-phenylalanine can function as an inhibitor of key enzymes in amino acid metabolism. It is a known inhibitor of both phenylalanine hydroxylase (PAH) and tyrosine hydroxylase. wikipedia.org PAH is the enzyme responsible for converting phenylalanine to tyrosine, a critical step in phenylalanine catabolism. nih.gov Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamine neurotransmitters like dopamine. wikipedia.org By competitively inhibiting these enzymes, the analog can effectively disrupt these metabolic pathways, an attribute that is leveraged in experimental research models.

Investigations into Amino Acid Metabolism and Transport

The structural similarity of these analogs to natural amino acids makes them valuable tools for investigating the complex processes of amino acid metabolism and transport across cellular membranes. Their interactions with transporters are particularly crucial for their entry into cells and for their potential to be delivered to specific tissues, such as the brain or tumors.

The L-type amino acid transporter 1 (LAT1) is a critical protein responsible for the transport of large neutral amino acids, including phenylalanine, across cell membranes, such as the blood-brain barrier. wikipedia.orgnih.gov The interaction of phenylalanine analogs with LAT1 is a key area of research for drug delivery.

Conversely, modifying the amino group, as in N-methyl-L-phenylalanine, has been found to prevent interaction with the transporter. Research using a Xenopus laevis oocyte expression system demonstrated that N-methyl-L-phenylalanine did not inhibit the uptake of phenylalanine mediated by LAT1, suggesting it is not a substrate for this transporter. nih.gov For a compound to be a LAT1 substrate, it is proposed that it must possess both a free carboxyl and a free amino group. nih.gov

| Compound | Interaction with LAT1 | Key Findings |

| α-Methyl-L-phenylalanine | Substrate / Selective Inhibitor | Demonstrates a preference for LAT1 over LAT2, but with a lower binding affinity than L-phenylalanine. nih.gov |

| N-Methyl-L-phenylalanine | No Inhibition | Does not inhibit LAT1-mediated uptake of phenylalanine, suggesting it is not a substrate. nih.gov |

| L-Phenylalanine | Natural Substrate | Transported efficiently by LAT1; serves as a baseline for comparison. nih.gov |

Phenylketonuria (PKU) is a genetic disorder caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH), leading to the accumulation of toxic levels of phenylalanine in the blood and brain. nih.gov α-Methylphenylalanine has been instrumental in the study of this disease. By acting as a PAH inhibitor, it can be administered to laboratory animals, often in conjunction with a high-phenylalanine diet, to create an experimental model of PKU. nih.govnih.govnih.gov

These animal models have been crucial for investigating the pathological mechanisms of PKU. For example, studies in rats treated with α-methylphenylalanine and phenylalanine have shown that the resulting hyperphenylalaninemia (high blood phenylalanine) impairs brain growth and reduces myelin formation. nih.gov Other studies have used this model to demonstrate that high phenylalanine levels lead to the disaggregation of brain polyribosomes and reduced rates of protein synthesis, providing insight into the neurological damage seen in untreated PKU. nih.gov These models allow researchers to study disease progression and test potential therapeutic strategies in a controlled setting.

Exploration in Drug Design and Development

The unique properties of phenylalanine analogs, particularly their ability to interact with specific transporters and their increased stability, make them attractive building blocks in drug design and development. chemimpex.com

A significant challenge in developing peptide-based drugs is their rapid degradation by enzymes in the body. Incorporating modified amino acids like α-methyl-L-phenylalanine into peptide structures can increase their resistance to enzymatic breakdown. chemimpex.com This enhanced stability can lead to improved pharmacokinetic profiles, including longer half-life and greater bioavailability. chemimpex.com Furthermore, N-methylphenylalanine-rich peptides have been investigated for their potential as shuttles to cross the blood-brain barrier, a major obstacle in treating neurological diseases. nih.gov

The specific characteristics of phenylalanine analogs are being exploited to target a range of diseases.

Cancer: Many types of cancer cells overexpress the LAT1 transporter to satisfy their high demand for essential amino acids needed for rapid growth. nih.gov This overexpression can be exploited for targeted drug delivery. By attaching a cytotoxic agent to a LAT1 substrate like an α-methyl-L-phenylalanine analog, it may be possible to selectively deliver the drug to cancer cells while sparing healthy tissue. acs.org This strategy is a promising area of cancer therapy research. chemimpex.com

Metabolic Disorders: As demonstrated by its use in creating PKU models, α-methylphenylalanine provides a tool to study and potentially develop treatments for metabolic disorders involving amino acid pathways. chemimpex.com

Neurological Disorders: The ability of LAT1 to transport substrates across the blood-brain barrier is of great interest for treating neurological disorders. chemimpex.com Drugs that cannot normally enter the brain may be modified with a LAT1-targeting moiety, such as an α-methyl-L-phenylalanine analog, to facilitate their delivery to the central nervous system. nih.govchemimpex.com

Development of Blood-Brain Barrier (BBB) Shuttles and Drug Delivery Systems

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from toxins and pathogens, but it also significantly impedes the delivery of therapeutic agents to the brain. Researchers are actively exploring molecular modifications to amino acids and peptides to create "shuttles" capable of ferrying drugs across this barrier. The structural characteristics of 2-methyl-N-phenylalanine, specifically the α-methyl group and the N-phenyl substitution, place it at the intersection of two key strategies in this field: leveraging endogenous transport systems and enhancing passive diffusion through increased lipophilicity.

One of the most important transport systems at the BBB for drug delivery is the L-type Amino Acid Transporter 1 (LAT1). solvobiotech.comnih.gov LAT1 is responsible for the transport of large, neutral amino acids, such as phenylalanine and leucine, into the brain. solvobiotech.com The affinity of various amino acid analogs for LAT1 is a critical area of study for developing brain-penetrating drugs. Research into the structure-activity relationship of phenylalanine analogs has shown that modifications to the alpha-carbon can significantly influence transporter selectivity.

A key related compound, α-methyl-L-phenylalanine, which shares the α-methyl group with 2-methyl-N-phenylalanine but lacks the N-phenyl group, has been identified as a LAT1-selective compound. nih.govresearchgate.net In comparative studies, α-methyl-phenylalanine demonstrated a pronounced preference for LAT1 over the related transporter LAT2, a selectivity that is crucial for targeted drug delivery. nih.gov This suggests that the α-methyl moiety is a key structural feature for achieving high LAT1 selectivity.

Another strategy involves the N-methylation of peptides to improve their BBB permeability. Peptides rich in the structural isomer N-methyl-phenylalanine have been shown to be highly versatile BBB shuttles. nih.govacs.orgnih.gov These N-methylated peptides can transport various non-permeating drug cargoes across in vitro BBB models, likely through a passive transport mechanism enhanced by increased lipophilicity and stability against enzymatic degradation. nih.govacs.orgresearchgate.net

While direct studies on 2-methyl-N-phenylalanine as a BBB shuttle are not available, its structure combines the α-methylation known to confer LAT1 selectivity with N-arylation that could enhance lipophilicity. This unique combination makes it a compound of interest for future investigations into novel drug delivery systems targeting the CNS.

| Compound | LAT1 Ki (μM) | LAT2 Ki (μM) | Selectivity Ratio (LAT2 Ki / LAT1 Ki) |

|---|---|---|---|

| L-Phenylalanine (Phe) | 14.4 | >3000 | >208 |

| α-Methyl-L-phenylalanine (α-Methyl-Phe) | 172 | >10000 | >58.1 |

| (R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid (Bicyclic-Phe) | 128 | >10000 | >78.1 |

| L-Phenylglycine (Phg) | 1440 | >10000 | >6.9 |

Anti-Microbial and Cytotoxic Activity of Related Derivatives

The search for novel antimicrobial and cytotoxic agents is a critical endeavor in the face of rising drug resistance and the need for more effective cancer therapies. Derivatives of amino acids, including phenylalanine, are a promising source of such compounds. Research has demonstrated that modifications to the basic phenylalanine structure can impart significant biological activity. While 2-methyl-N-phenylalanine itself has not been extensively studied, its structural analogues, particularly α-methyl-phenylalanine, have shown notable antimicrobial properties.

Recent studies have investigated the antifungal activity of (S)-α-methyl-phenylalanine and dipeptides incorporating this non-proteinogenic amino acid. pensoft.netresearchgate.net The research demonstrated that (S)-α-methyl-phenylalanine exhibits pronounced antifungal activity against several pathogenic and conditionally pathogenic fungal strains. At a concentration of 0.177 mg/ml, it was particularly effective against Penicillium aurantiogriseum and Ulocladium botrytis. pensoft.net

Furthermore, when this amino acid was incorporated into a dipeptide (N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-phenylalanine), the resulting molecule also showed a high inhibitory effect on P. aurantiogriseum. pensoft.net This indicates that the α-methyl-phenylalanine moiety can be a valuable component in the design of novel antifungal peptides. The activity of these compounds highlights the potential of α-methylated amino acid derivatives as leads for new antifungal agents.

| Compound | Target Fungal Strain | Effective Concentration | Observation |

|---|---|---|---|

| (S)-α-Methyl-phenylalanine | Penicillium aurantiogriseum 12053 | 0.177 mg/ml | Pronounced growth inhibition |

| (S)-α-Methyl-phenylalanine | Ulocladium botrytis 12027 | 0.177 mg/ml | Pronounced growth inhibition |

| N-Boc-(S)-Ala-(S)-α-Me-Phe | Penicillium aurantiogriseum 12053 | ≥0.232 mg/ml | High inhibitory effect |

Beyond antifungal applications, other related amino acid derivatives have been explored for broader antimicrobial and cytotoxic effects. For instance, Schiff bases derived from amino acids, such as (Z)-2-(2-methoxybenzylideneamino)-3-methylbutanoic acid, and their metal complexes have demonstrated activity against a range of microorganisms, including Staphylococcus aureus, Pseudomonas aeruginosa, and Aspergillus niger. researchgate.net Similarly, various N-substituted-β-amino acid derivatives have been synthesized and shown to possess good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com These findings collectively underscore the value of exploring modified amino acid scaffolds, including derivatives related to 2-methyl-N-phenylalanine, in the development of new therapeutic agents.

Analytical Characterization Methodologies for N Phenylated α Methylphenylalanine and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation of N-phenylated α-methylphenylalanine from its isomers, impurities, and other components of a mixture. The choice of chromatographic technique depends on the specific analytical challenge, including the need for chiral separation and the desired level of resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like N-phenylated α-methylphenylalanine. For the separation of its enantiomers, Chiral HPLC is the method of choice. This is often achieved through the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.

One relevant study demonstrated the efficient separation of the enantiomers of a similar compound, 3,4-dimethoxy-α-methylphenylalanine (L-DMMD), using a chiral mobile phase on a conventional C18 column. nih.gov The optimal mobile phase consisted of 20% (v/v) methanol, 8 mM L-phenylalanine, and 4 mM cupric sulfate in water at a pH of 3.2, with the column temperature maintained at 20 °C. nih.gov This method achieved baseline separation of the two enantiomers in under 18 minutes with a resolution (R) of 3.18. nih.gov

For the analysis of N-acylated amino acids, polysaccharide-based chiral stationary phases are commonly employed. For instance, the enantiomeric separation of racemic N-phthaloyl (PHT) phenylalanine has been achieved on a Chiralcel OD column. The mobile phase for this separation was 5% 2-propanol in hexane with 0.1% trifluoroacetic acid (TFA), at a flow rate of 1 mL/min, with UV detection at 254 nm.

| Parameter | Method for 3,4-dimethoxy-α-methylphenylalanine | Method for N-PHT phenylalanine |

| Column | Conventional C18 | Chiralcel OD |

| Mobile Phase | 20% (v/v) Methanol, 8 mM L-phenylalanine, 4 mM Cupric Sulfate in water (pH 3.2) | 5% 2-propanol/hexane (V/V) containing 0.1% TFA |

| Flow Rate | Not specified | 1 mL/min |

| Temperature | 20 °C | Not specified |

| Detection | Not specified | UV at 254 nm |

| Resolution (Rs) | 3.18 | Not specified |

| Analysis Time | < 18 min | Not specified |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, primarily due to the use of smaller stationary phase particles (typically sub-2 µm). This technique is well-suited for the rapid analysis of complex mixtures containing N-phenylated α-methylphenylalanine and its derivatives.

In a typical UPLC-MS/MS method for the analysis of amino acids, a C18 column is often used with a gradient elution. The mobile phases commonly consist of an aqueous solution with an additive like formic acid (Mobile Phase A) and an organic solvent such as acetonitrile with the same additive (Mobile Phase B). The rapid gradient elution allows for the separation of a wide range of amino acids and their derivatives in a short timeframe. For instance, a method for quantifying amino acids in peptide hydrolysates utilized a C18 column with a 3-minute gradient from 0% to 50% Mobile Phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.250 mL/min. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of amino acids like N-phenylated α-methylphenylalanine, derivatization is a necessary prerequisite for GC-MS analysis. Silylation is a common derivatization technique where active hydrogens in the molecule are replaced with a trimethylsilyl (TMS) group, increasing the volatility of the analyte. mdpi.com

A typical GC-MS analysis of silylated amino acids involves a capillary column, such as a ZB-1701, and electron impact (EI) ionization at 70 eV. mdpi.com The mass spectrometer is operated in scan mode to acquire full scan mass spectra for compound identification. For the analysis of phenylalanine and tyrosine in biological samples, a method involving derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) has been developed. The reaction is carried out at 120 °C for 30 minutes, and the resulting derivatives are analyzed by GC-MS in the selected ion monitoring (SIM) mode for enhanced sensitivity. nih.gov

| Parameter | General Method for Silylated Amino Acids | Method for Phenylalanine/Tyrosine |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| Column | ZB-1701 (30 m × 250 μm i.d. × 0.15 μm film thickness) | Not specified |

| Ionization Mode | Electron Impact (EI) at 70 eV | Not specified |

| MS Detection Mode | Scan Mode (mass range 40-650 a.m.u.) | Selected Ion Monitoring (SIM) |

| Derivatization Conditions | Not specified | 120 °C for 30 min |

Mass Spectrometry (MS) for Structural Confirmation and Analysis

Mass spectrometry is a pivotal technique for the structural elucidation and confirmation of N-phenylated α-methylphenylalanine and its derivatives. It provides information about the molecular weight and fragmentation pattern of the analyte, which aids in its identification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In the context of N-phenylated α-methylphenylalanine, ESI-MS can provide accurate molecular weight information. Tandem mass spectrometry (ESI-MS/MS) is particularly valuable for structural confirmation through the analysis of fragmentation patterns.

Experimental LC-MS/MS data for N-methylphenylalanine shows a precursor ion ([M+H]+) at an m/z of 180.1018 in positive ionization mode. The fragmentation of this precursor ion using higher-energy collisional dissociation (HCD) results in a prominent product ion at m/z 134.0965. nih.gov In negative ionization mode, the precursor ion ([M-H]-) is observed at m/z 178.0863, with a major fragment ion at m/z 147.04393. nih.gov

| Parameter | Positive Ion Mode (N-methylphenylalanine) | Negative Ion Mode (N-methylphenylalanine) |

| Instrument | Thermo Q Exactive HF | Thermo Q Exactive HF |

| Ionization Mode | ESI Positive | ESI Negative |

| Precursor Type | [M+H]+ | [M-H]- |

| Precursor m/z | 180.1018 | 178.0863 |

| Collision Energy | HCD (NCE 20-30-40%) | HCD (NCE 20-30-40%) |

| Major Fragment Ion (m/z) | 134.0965 | 147.04393 |